3,6-Dimethylphenanthrene

Catalog No.
S772918
CAS No.
1576-67-6
M.F
C16H14
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dimethylphenanthrene

CAS Number

1576-67-6

Product Name

3,6-Dimethylphenanthrene

IUPAC Name

3,6-dimethylphenanthrene

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C16H14/c1-11-3-5-13-7-8-14-6-4-12(2)10-16(14)15(13)9-11/h3-10H,1-2H3

InChI Key

OMIBPZBOAJFEJS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=CC3=C2C=C(C=C3)C

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=C2C=C(C=C3)C

The exact mass of the compound 3,6-Dimethylphenanthrene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60070. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,6-Dimethylphenanthrene is a specialized alkylated polycyclic aromatic hydrocarbon (APAH) characterized by two equatorial methyl groups on the phenanthrene core [1]. In industrial and analytical procurement, it serves as a critical high-purity standard for petroleum geochemistry, environmental toxicology [2], and the synthesis of advanced organic electronic materials[3]. Unlike the parent compound phenanthrene, the specific 3,6-substitution pattern creates distinct steric hindrance at the primary dioxygenation sites [2] and introduces a structural bend when polymerized[3]. These attributes make it highly sought after for formulating solution-processable conductive polymers and for calibrating bioassays targeting persistent, weathering-resistant crude oil fractions.

Substituting 3,6-Dimethylphenanthrene with unmethylated phenanthrene or monomethylated analogs fundamentally compromises both material synthesis and analytical modeling[1]. In polymer chemistry, standard linear monomers like 1,4-phenylene yield rigid, intractable poly(phenylene vinylene) (PPV) backbones that cannot be solution-processed; the 3,6-linkage specifically disrupts this linearity, lowering the glass transition temperature and enabling solvent solubility [2]. In environmental toxicology, the lack of dual equatorial methyl groups in generic substitutes allows rapid microbial degradation, failing to accurately model the environmental persistence and partial aryl hydrocarbon receptor (AhR) agonism characteristic of heavily weathered petroleum spills [3].

Polymer Processability: Lowering Glass Transition Temperature in Conductive Polymers

When used as a comonomer in the synthesis of poly(phenylene vinylene) (PPV) derivatives, 3,6-Dimethylphenanthrene introduces a structural bend into the rigid polymer backbone[1]. Differential scanning calorimetry (DSC) demonstrates that this composite polymer exhibits a distinct glass transition temperature (Tg) near 200°C, accompanied by high solubility in organic solvents. In contrast, standard 1,4-phenylene-based PPVs are highly linear, resulting in intractable materials that lack a practical Tg and resist solution processing [1].

Evidence DimensionGlass transition temperature (Tg) and solvent solubility
Target Compound DataTg ~200°C with functional solvent solubility (3,6-DMP composite PPV)
Comparator Or BaselineStandard 1,4-phenylene PPV (intractable, insoluble, no practical Tg before decomposition)
Quantified DifferenceThe 3,6-linkage lowers the Tg to approximately 200°C, whereas standard 1,4-phenylene PPV decomposes before reaching a practical glass transition.
ConditionsDSC thermal analysis of synthesized composite conductive polymers.

Procurement of 3,6-DMP as a structural modifier is essential for manufacturers needing to formulate processable, flexible conductive polymers that can be dissolved or melted without degrading.

Environmental Persistence: Steric Hindrance of Biodegradation Pathways

The specific placement of methyl groups at the 3 and 6 positions creates significant steric hindrance at the primary dioxygenation sites of the phenanthrene core [1]. In microbial degradation assays using Sphingobium quisquiliarum, 3,6-Dimethylphenanthrene exhibits a drastically reduced biodegradation rate constant compared to unmethylated phenanthrene and 3-methylphenanthrene. This resistance to enzymatic attack makes it highly persistent during environmental weathering processes [1].

Evidence DimensionBiodegradation rate / enzymatic susceptibility
Target Compound DataHighly persistent (hindered dioxygenation sites)
Comparator Or BaselinePhenanthrene and 3-methylphenanthrene (rapidly biodegraded)
Quantified DifferenceDual equatorial methylation drastically reduces the biodegradation rate constant, preventing the rapid enzymatic clearance observed in unsubstituted analogs.
ConditionsMicrobial degradation kinetics using Sphingobium quisquiliarum EPA505.

Analytical laboratories must select 3,6-DMP over simpler PAHs to accurately model and quantify the persistent, weathering-resistant fractions of crude oil in environmental samples.

Toxicological Profiling: Enhanced Potency and Partial AhR Agonism

In yeast reporter bioassays evaluating human aryl hydrocarbon receptor (AhR) signaling, 3,6-Dimethylphenanthrene demonstrates a distinct toxicological profile [1]. It is significantly more potent (exhibiting a lower EC25) than monomethylated isomers such as 3-methylphenanthrene, 4-methylphenanthrene, and 9-methylphenanthrene. However, unlike these analogs, 3,6-Dimethylphenanthrene acts as a partial agonist, producing a maximum signal that is only approximately 50% of that generated by unsubstituted phenanthrene [1].

Evidence DimensionAhR activation potency (EC25) and maximum signal efficacy
Target Compound DataLower EC25 (higher potency) but maximum signal capped at ~50%
Comparator Or Baseline3-MP, 4-MP, 9-MP (higher EC25) and Phenanthrene (100% max signal)
Quantified Difference3,6-Dimethylphenanthrene achieves a lower EC25 than monomethylated analogs but its maximum signal efficacy is restricted to roughly 50% of the unmethylated baseline.
ConditionsYeast reporter bioassay for human AhR activation.

Toxicologists require this exact compound to calibrate bioassays for complex petroleum mixtures, as generic phenanthrene fails to replicate this specific partial agonism.

Synthesis of Solution-Processable Conductive Polymers

Deriving directly from its ability to introduce a structural bend and lower the glass transition temperature (Tg ~200°C), 3,6-Dimethylphenanthrene is utilized as a comonomer in the production of modified poly(phenylene vinylene) (PPV) polymers [1]. This application is critical for organic electronics manufacturers who require conductive polymers that can be spin-coated, printed, or melt-processed without sacrificing electronic performance.

Analytical Standards for Oil Spill Weathering and Geochemistry

Because its dual equatorial methyl groups sterically hinder microbial dioxygenation, 3,6-Dimethylphenanthrene is highly persistent in the environment [2]. It is therefore procured as a premium analytical standard for gas chromatography-mass spectrometry (GC-MS) to fingerprint weathered crude oil, assess the thermal maturity of source rocks, and track the long-term fate of alkylated PAHs in marine and soil ecosystems.

Calibration of AhR-Mediated Toxicity Bioassays

Leveraging its distinct profile as a high-potency partial agonist of the human aryl hydrocarbon receptor (AhR), 3,6-Dimethylphenanthrene is employed in in vitro toxicological screening [3]. Laboratories use it to establish accurate dose-response curves and evaluate the toxic efficacy of complex, alkyl-PAH-rich petroleum fractions, where using unmethylated phenanthrene would result in an overestimation of maximum receptor activation.

XLogP3

5.5

Melting Point

145.0 °C

UNII

25Y8J5A29M

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 42 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1576-67-6

Wikipedia

3,6-dimethylphenanthrene

Dates

Last modified: 08-15-2023

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